

Spectroscopic Identification of N-Allylnoriso-LSD: A Technical Guide

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Compound of Interest		
Compound Name:	N-Allylnoriso-LSD	
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This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of **N-AllyInoriso-LSD** (6-AllyI-6-norisolysergic acid diethylamide), a lysergamide and analog of LSD. The information is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development. While specific experimental data for the iso- form is limited in public literature, this document compiles data from the closely related N-AllyI-6-norlysergic acid diethylamide (AL-LAD) and established principles of lysergamide analysis to provide a robust predictive profile.

Molecular Structure and Properties

N-AllyInoriso-LSD is a derivative of iso-lysergic acid, distinguished from its more common isomer, AL-LAD, by the stereochemical configuration at the C-8 position. This epimerization influences its chemical properties and biological activity.

Table 1: General Properties of N-Allylnoriso-LSD



Property	Value
Chemical Name	6-Allyl-6-norisolysergic acid diethylamide
Molecular Formula	C22H27N3O
Molecular Weight	349.47 g/mol
CAS Number	176108-44-4

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of lysergamides due to its high sensitivity and specificity. Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI).

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Data for N-Allylnoriso-LSD



m/z	Predicted Identity	Notes
349	[M] ⁺	Molecular Ion
308	[M - C₃H₅] ⁺	Loss of the N-6 allyl radical. A prominent fragment for N-allyl lysergamides.[1]
247	-	Characteristic fragment for N-6 allyl lysergamides.[2]
221	-	Common fragment in lysergamide spectra.[2]
207	-	Common fragment in lysergamide spectra.[2]
181	-	Common fragment in lysergamide spectra.[2]
167	-	Common fragment in lysergamide spectra.[2]
154	-	Common fragment in lysergamide spectra.[2]
72	[C4H10N]+	Iminium ion from the diethylamide moiety.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: A solution of the analyte is prepared in a suitable organic solvent (e.g., methanol, ethyl acetate).
- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1 or equivalent) is coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250 °C



- o Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Oven Program: Initial temperature of 80 °C held for 2 minutes, followed by a ramp of 20 °C/min to 310 °C, held for an extended period to ensure elution.[3]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-500.
 - Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of **N-AllyInoriso-LSD**, confirming the presence of the N-allyl group and, crucially, establishing the iso configuration at C-8.

¹H NMR Spectroscopy

The key distinguishing feature between LSD and iso-LSD in ¹H NMR is the chemical shift of the proton at C-9, which is influenced by the orientation of the C-8 substituent. For iso-LSD, the C-9 proton signal appears slightly upfield compared to LSD (approx. 6.27 ppm vs. 6.35 ppm).[4] The presence of the N-allyl group will be confirmed by characteristic signals for the vinyl protons and the methylene protons attached to the nitrogen.

Table 3: Predicted ¹H NMR Chemical Shifts for **N-AllyInoriso-LSD**



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
Allyl -CH=	~5.9 - 6.1	m	Vinyl proton.
Allyl =CH2	~5.2 - 5.4	m	Terminal vinyl protons. [5]
Allyl N-CH2	~3.5 - 3.7	d	Methylene protons adjacent to nitrogen.
H-9	~6.27	S	Key signal for iso configuration.[4]
Aromatic H	~6.8 - 7.3	m	Protons on the indole ring.
H-2	~6.8	d	
H-4	~3.2 - 3.4	m	_
H-8	~3.8	m	_
-N(CH2CH3)2	~3.2 - 3.5 (CH ₂)	q	Diethylamide methylene protons.
-N(CH2CH3)2	~1.0 - 1.2 (CH₃)	t	Diethylamide methyl protons.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, confirming the carbon framework of the molecule. The signals for the allyl group carbons are diagnostic.

Table 4: Predicted ¹³C NMR Chemical Shifts for **N-AllyInoriso-LSD**



Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C=O	~172	Amide carbonyl.
Allyl -CH=	~134	Vinyl carbon.[5]
Allyl =CH ₂	~119	Terminal vinyl carbon.[5]
Indole C (quaternary)	~120 - 140	Aromatic carbons.
Indole C-H	~105 - 125	Aromatic carbons.
Allyl N-CH2	~55	Methylene carbon adjacent to nitrogen.
C-8	~42	
-N(CH2CH3)2	~42 (CH ₂)	Diethylamide methylene carbons.
-N(CH ₂ CH ₃) ₂	~14 (CH ₃)	Diethylamide methyl carbons.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete signal assignment.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for N-Allylnoriso-LSD



Wavenumber (cm ⁻¹)	Vibration	Functional Group	Intensity
~3100-3000	C-H Stretch	Aromatic & Alkene	Medium
~3000-2850	C-H Stretch	Alkane	Strong
~1650-1620	C=O Stretch	Tertiary Amide	Strong
~1600, ~1475	C=C Stretch	Aromatic Ring	Medium-Weak
~1640	C=C Stretch	Alkene (Allyl)	Medium
~1300-1000	C-N Stretch	Amine	Medium-Strong

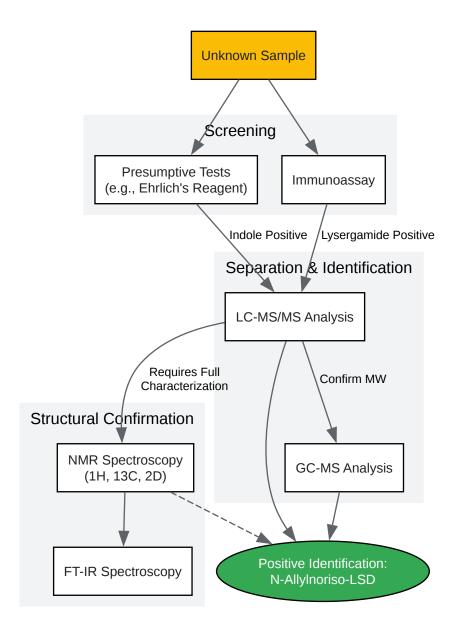
Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, or as a KBr pellet. For GC-IR analysis, the analyte is passed through the GC column and deposited onto a solid-state IR window.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Analytical Workflow and Signaling Pathway Analytical Workflow

The identification of an unknown substance suspected to be **N-AllyInoriso-LSD** would follow a logical workflow, starting with presumptive tests and moving to confirmatory spectroscopic analysis.





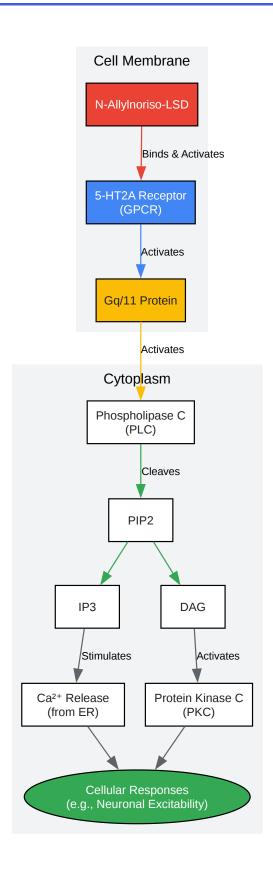
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Analytical workflow for **N-AllyInoriso-LSD** identification.

Signaling Pathway

N-AllyInoriso-LSD, like other lysergamides, is expected to exert its primary psychoactive effects through agonism at serotonin receptors, particularly the 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.





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Simplified 5-HT2A receptor signaling pathway.



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